molecular formula C24H23NO3 B11033171 (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione

(3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione

Cat. No.: B11033171
M. Wt: 373.4 g/mol
InChI Key: PCERBWFZAMREHK-IEDMXBAFSA-N
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Description

The compound (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3311~3,7~]dec-2-ylidene)dihydro-2,5-furandione is a complex organic molecule featuring an indole moiety and a tricyclic decylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the tricyclic decylidene structure. Key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Tricyclic Decylidene Structure: This involves cyclization reactions, often using Diels-Alder reactions to form the tricyclic core.

    Coupling of the Indole and Tricyclic Structures: This step typically involves a condensation reaction, where the indole derivative is reacted with a suitable aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups in the furanone ring can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, derivatives of this compound are explored for their potential as bioactive molecules. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. The indole structure is a common motif in many drugs, and modifications to this compound could lead to new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione involves interactions with molecular targets such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tricyclic structure may provide additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole moiety but lacks the tricyclic structure.

    Tricyclo[3.3.1.1~3,7~]decane derivatives: Share the tricyclic core but lack the indole moiety.

Uniqueness

The uniqueness of (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione lies in its combination of an indole moiety with a tricyclic decylidene structure, providing a distinct set of chemical and biological properties not found in simpler analogs.

This detailed overview highlights the significance of (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3311~3,7~]dec-2-ylidene)dihydro-2,5-furandione in various scientific and industrial fields

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(4E)-3-(2-adamantylidene)-4-[(1-methylindol-3-yl)methylidene]oxolane-2,5-dione

InChI

InChI=1S/C24H23NO3/c1-25-12-17(18-4-2-3-5-20(18)25)11-19-22(24(27)28-23(19)26)21-15-7-13-6-14(9-15)10-16(21)8-13/h2-5,11-16H,6-10H2,1H3/b19-11+,22-21?

InChI Key

PCERBWFZAMREHK-IEDMXBAFSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=C4C5CC6CC(C5)CC4C6)C(=O)OC3=O

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=C4C5CC6CC(C5)CC4C6)C(=O)OC3=O

Origin of Product

United States

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